Diuretic Potency and Potassium-Sparing Selectivity vs. Triamterene in Saline-Loaded Rat Model
In a head‑to‑head saline‑loaded rat diuretic screen at 15 mg/kg (i.p.), 2-amino-1,8-naphthyridine-3-carboxamide (compound 3) and its hydrochloride monohydrate salt (3a) demonstrated greater diuretic potency than the clinically used potassium‑sparing diuretic triamterene (a 2,4,7-triamino-6-phenylpteridine), while fully retaining antikaliuretic (potassium‑sparing) activity [1]. Among ten active compounds in the series, seven displayed activity comparable to triamterene, but only 3 and its N‑amidino derivative were explicitly noted as more potent than triamterene [1]. This finding is significant because triamterene is a structurally distinct pteridine; the 1,8-naphthyridine scaffold of compound 3 represents a simplified heterocyclic framework with fewer electron‑withdrawing aza substituents, yet achieves superior efficacy without potassium loss [1].
| Evidence Dimension | Diuretic potency (urine output) and potassium-sparing activity |
|---|---|
| Target Compound Data | 2-Amino-1,8-naphthyridine-3-carboxamide (compound 3): dose 15 mg/kg i.p., saline-loaded rat model; more potent than triamterene; antikaliuretic activity retained. |
| Comparator Or Baseline | Triamterene (2,4,7-triamino-6-phenylpteridine): dose 15 mg/kg i.p., same model; reference potassium-sparing diuretic; compound 3 exceeds its potency. |
| Quantified Difference | Compound 3 and its N‑amidino derivative are the only two analogs explicitly observed to exceed triamterene potency in this series; precise fold‑difference not reported in the abstract but described as qualitative superiority. |
| Conditions | Saline-loaded rat diuretic screen; 15 mg/kg intraperitoneal administration; urine output and electrolyte composition measured. |
Why This Matters
For researchers requiring a potassium‑sparing diuretic tool compound or scaffold, 2-amino-1,8-naphthyridine-3-carboxamide provides a chemically simpler and synthetically more accessible alternative to triamterene with demonstrated superior potency in the same in vivo model, enabling SAR expansion around the naphthyridine core.
- [1] Gorecki, D. K. J.; Hawes, E. M. 2,3-Disubstituted 1,8-naphthyridines as potential diuretic agents. J. Med. Chem. 1977, 20 (2), 225–229. DOI: 10.1021/jm00216a021. View Source
